molecular formula C13H15NO4 B14189242 (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one CAS No. 873692-35-4

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one

Cat. No.: B14189242
CAS No.: 873692-35-4
M. Wt: 249.26 g/mol
InChI Key: QSOOOANGPVEUJV-RYUDHWBXSA-N
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Description

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one is a complex organic compound characterized by its unique structural features It contains an oxan-4-one ring substituted with a nitro-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one typically involves multi-step organic reactions. One common method involves the nitration of a phenylethyl precursor, followed by cyclization to form the oxan-4-one ring. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and cyclization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while oxidation can produce nitroso derivatives.

Scientific Research Applications

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one has several applications in scientific research:

    Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its derivatives are used in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, altering the activity of these targets. Additionally, the phenylethyl group can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one: is similar to other nitro-phenylethyl derivatives, such as nitrobenzene and nitrophenylethanol.

    Oxan-4-one derivatives: Compounds like oxan-2-one and oxan-3-one share structural similarities but differ in their functional groups and reactivity.

Uniqueness

The unique combination of the nitro-phenylethyl group and the oxan-4-one ring in this compound provides distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

873692-35-4

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one

InChI

InChI=1S/C13H15NO4/c15-13-6-7-18-9-12(13)11(8-14(16)17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1

InChI Key

QSOOOANGPVEUJV-RYUDHWBXSA-N

Isomeric SMILES

C1COC[C@H](C1=O)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2

Canonical SMILES

C1COCC(C1=O)C(C[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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